N-(3-methylsulfanylphenyl)cyclobutanecarboxamide
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Overview
Description
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H15NOS It is characterized by a cyclobutanecarboxamide core attached to a 3-methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-methylsulfanylphenylamine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized conditions to enhance yield and purity. This may involve the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether at low temperatures.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); reactions are often conducted at controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)cyclobutanecarboxamide
- N-(4-methylsulfanylphenyl)cyclobutanecarboxamide
- N-(3-chlorophenyl)cyclobutanecarboxamide
Uniqueness
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-7-3-6-10(8-11)13-12(14)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCUDBIHZITML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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